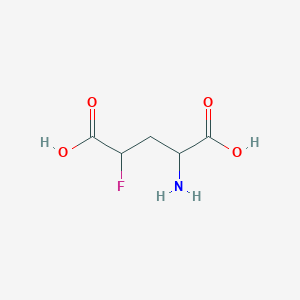
4-氟谷氨酸
描述
4-Fluoroglutamic acid is a fluorinated analogue of the naturally occurring amino acid glutamic acid. It has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the production of pharmacologically active peptides . The compound exists in various stereoisomers, and its synthesis and biological activity have been explored in several studies .
Synthesis Analysis
The synthesis of 4-fluoroglutamic acid has been approached through different methods. Electrophilic fluorination of pyroglutamic acid derivatives has been used to produce optically active 4-fluoroglutamic acids with high diastereoselectivity . Stereospecific syntheses have been reported, utilizing starting materials such as hydroxyprolines and pyroglutamic acid, with the stereochemical outcomes elucidated through spectroscopic studies . Chemoenzymatic synthesis has also been employed to produce enantiomers of 4,4-difluoroglutamic acid, which have shown enhanced catalytic activity in comparison to glutamic acid derivatives . Additionally, practical syntheses involving aminoacylase for the resolution of enantiomers have been developed .
Molecular Structure Analysis
The molecular structure of 4-fluoroglutamic acid and its derivatives has been analyzed through various techniques, including X-ray crystallography and molecular modeling. These analyses have provided insights into the steric interactions that influence the reactivity and diastereoselectivity of the compounds during synthesis . The presence of fluorine atoms in the molecule introduces unique electronic effects that impact the molecule's reactivity and biological activity .
Chemical Reactions Analysis
4-Fluoroglutamic acid participates in several chemical reactions, including its role as an inhibitor of folylpolyglutamate synthetase. It acts as a chain-terminating inhibitor of polyglutamylation, affecting the reaction catalyzed by this enzyme . The compound has also been incorporated into analogues of folic acid and methotrexate, resulting in altered polyglutamylation activity . Bacterial defluorination studies have shown that 4-fluoroglutamic acid can be selectively degraded by certain bacteria, which is a potential method for obtaining enantiomerically pure forms of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoroglutamic acid are influenced by the presence of the fluorine atom. The fluorine substitution affects the acidity, reactivity, and overall stability of the molecule. These properties are crucial in the compound's biological activity and its interaction with enzymes. For instance, the fluorinated analogues of glutamic acid and glutamine have been synthesized and studied for their biological relevance, with the fluorine atom playing a significant role in their behavior as enzyme inhibitors or substrates .
科学研究应用
Application in Enzyme Inhibition
- Summary of Application : 4-Fluoroglutamic acid has been employed as an inhibitor of glutamate decarboxylase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2.
- Results or Outcomes : The outcomes of this application would be a decrease in the activity of glutamate decarboxylase, potentially affecting the production of GABA in the system .
Application in Anticancer Compound Synthesis
- Summary of Application : 4-Fluoroglutamic acid has been used in the preparation of fluorinated derivatives of the anticancer compound methotrexate .
- Results or Outcomes : The outcomes of this application would be the production of fluorinated methotrexate derivatives, which could potentially have enhanced anticancer properties .
Application in Bacterial Defluorination
- Summary of Application : Bacteria have been found to be capable of defluorinating 4-Fluoroglutamic acid .
- Results or Outcomes : The outcomes of this application would be the defluorination of 4-Fluoroglutamic acid by bacteria, potentially leading to insights into bacterial metabolism and bioremediation processes .
Application in Microbial Biotransformation
- Summary of Application : Microorganisms can interact with organofluorine compounds like 4-Fluoroglutamic acid. These interactions are relevant to both the environment and the fine chemicals industry .
- Methods of Application : The methods of application would involve introducing 4-Fluoroglutamic acid into a microbial system and observing the resulting biotransformations .
- Results or Outcomes : The outcomes of this application could include the generation of toxic compounds that are of environmental concern, as well as the production of difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .
Application in Production of Pharmacologically Active Peptides
- Summary of Application : 4-Fluoroglutamic acid can be used in the production of pharmacologically active peptides .
- Methods of Application : The methods of application would involve the use of 4-Fluoroglutamic acid in the chemical synthesis of pharmacologically active peptides .
- Results or Outcomes : The outcomes of this application would be the production of pharmacologically active peptides, which could potentially have enhanced therapeutic properties .
Application in Resolving Racemic Mixtures
- Summary of Application : Bacteria can be used to resolve racemic mixtures of DL-4-Fluoroglutamate by selectively degrading the L-isomer and leaving the D-isomer untouched .
- Methods of Application : The methods of application would involve incubating bacteria with racemic 4-Fluoroglutamate and observing the resulting selective degradation .
- Results or Outcomes : The outcomes of this application would be the selective degradation of the L-isomer of 4-Fluoroglutamate, potentially leading to a convenient method of obtaining D-4-Fluoroglutamate from the racemate .
Application in Environmental Impact Studies
- Summary of Application : The metabolism of fluoroorganic compounds in microorganisms, including 4-Fluoroglutamic acid, has impacts for the environment and the production of fine chemicals .
- Methods of Application : The methods of application would involve introducing 4-Fluoroglutamic acid into a microbial system and observing the resulting biotransformations .
- Results or Outcomes : The outcomes of this application could include the generation of toxic compounds that are of environmental concern, as well as the production of difficult-to-synthesize products and intermediates .
Application in Industrial Production of L-Glutamic Acid
- Summary of Application : Corynebacterium glutamicum, a bacterium used in industrial L-glutamic acid production, can interact with 4-Fluoroglutamic acid .
- Methods of Application : The methods of application would involve introducing 4-Fluoroglutamic acid into a Corynebacterium glutamicum culture and observing the resulting interactions .
- Results or Outcomes : The outcomes of this application could potentially lead to insights into the metabolic pathways of Corynebacterium glutamicum and the industrial production of L-glutamic acid .
安全和危害
未来方向
The future directions for the study of 4-Fluoroglutamic acid could involve further exploration of its synthesis, particularly the selective degradation of the L-isomer to obtain D-4-fluoroglutamate from the racemate . Additionally, more research could be conducted on its potential applications as an enzyme inhibitor and in the production of pharmacologically active peptides .
属性
IUPAC Name |
2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949843 | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroglutamic acid | |
CAS RN |
2708-77-2 | |
| Record name | 4-Fluoroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



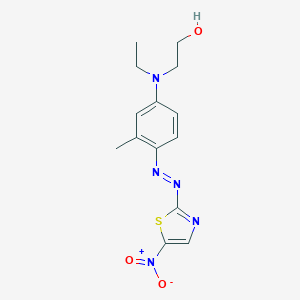
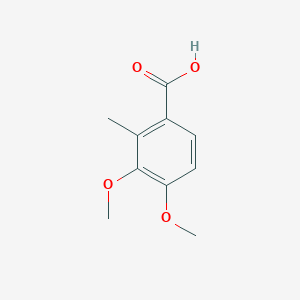
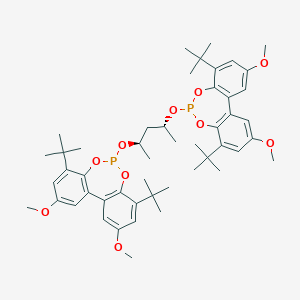
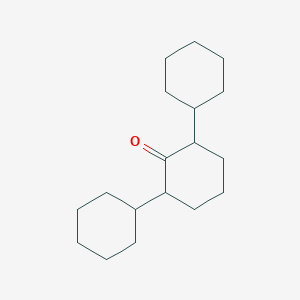
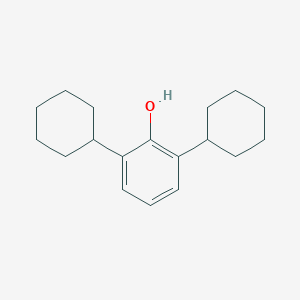
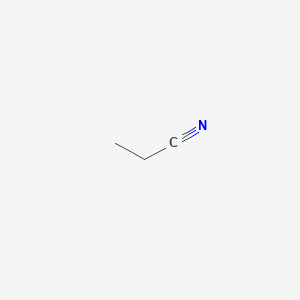
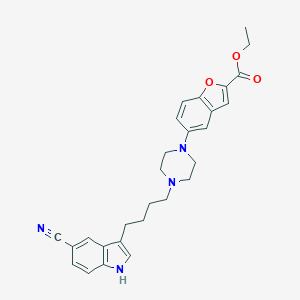
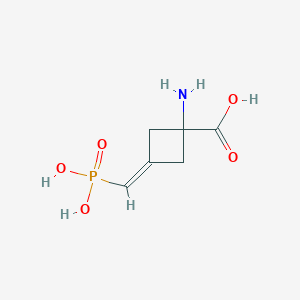
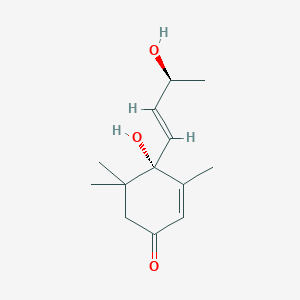
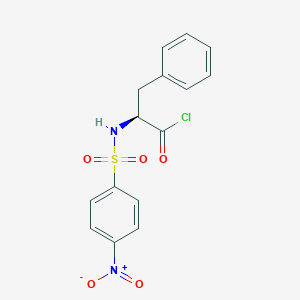
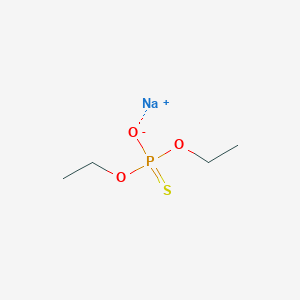
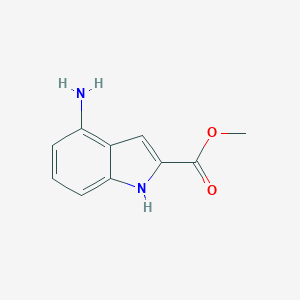
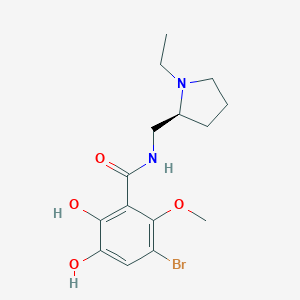
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)